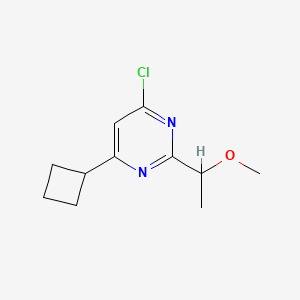
4-Chloro-6-cyclobutyl-2-(1-methoxyethyl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-6-cyclobutyl-2-(1-methoxyethyl)pyrimidine is a chemical compound with the molecular formula C11H15ClN2O and a molecular weight of 226.70 g/mol . It is a pyrimidine derivative, characterized by the presence of a chloro group at the 4th position, a cyclobutyl group at the 6th position, and a 1-methoxyethyl group at the 2nd position. This compound is known for its versatility in various chemical reactions and applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-cyclobutyl-2-(1-methoxyethyl)pyrimidine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of Substituents: The chloro, cyclobutyl, and 1-methoxyethyl groups are introduced through substitution reactions using suitable reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired product.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-6-cyclobutyl-2-(1-methoxyethyl)pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other functional groups using nucleophilic reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki–Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Reagents: Used for substitution reactions.
Oxidizing and Reducing Agents: Used for oxidation and reduction reactions.
Catalysts: Palladium catalysts are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups.
Aplicaciones Científicas De Investigación
4-Chloro-6-cyclobutyl-2-(1-methoxyethyl)pyrimidine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and in the development of new chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-Chloro-6-cyclobutyl-2-(1-methoxyethyl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
4-Chloro-6-cyclobutyl-2-(1-methoxyethyl)pyrimidine: Characterized by the presence of a chloro group, cyclobutyl group, and 1-methoxyethyl group.
Other Pyrimidine Derivatives: Compounds with similar structures but different substituents, such as 4-chloro-6-cyclobutyl-2-(1-ethoxyethyl)pyrimidine.
Uniqueness
This compound is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .
Propiedades
Fórmula molecular |
C11H15ClN2O |
|---|---|
Peso molecular |
226.70 g/mol |
Nombre IUPAC |
4-chloro-6-cyclobutyl-2-(1-methoxyethyl)pyrimidine |
InChI |
InChI=1S/C11H15ClN2O/c1-7(15-2)11-13-9(6-10(12)14-11)8-4-3-5-8/h6-8H,3-5H2,1-2H3 |
Clave InChI |
ZABTVVNKLNAWRH-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=NC(=CC(=N1)Cl)C2CCC2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



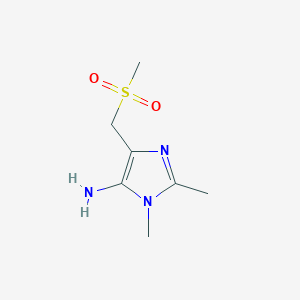
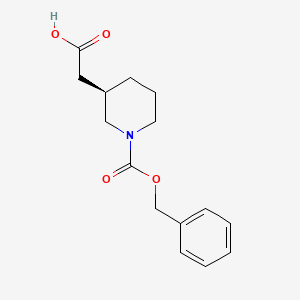
![4-(4-Bromophenyl)-5-(methylsulfonyl)-1H-thieno[2,3-c]pyrazol-3-amine](/img/structure/B15056075.png)
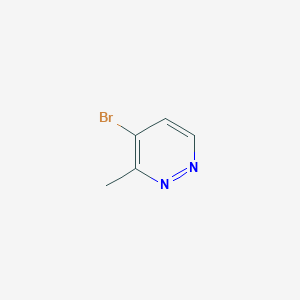
![Ethyl 6-cyano-3-methylfuro[2,3-b]pyridine-2-carboxylate](/img/structure/B15056077.png)
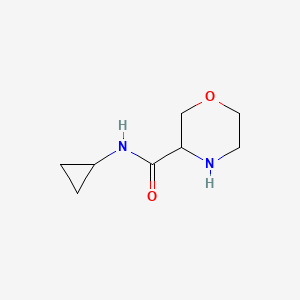

![Methyl 2-oxo-2,3-dihydro-1H-pyrido[3,4-b][1,4]thiazine-7-carboxylate](/img/structure/B15056098.png)

![5-Hydroxy-6,7-dimethylbenzo[d][1,3]oxathiol-2-one](/img/structure/B15056121.png)

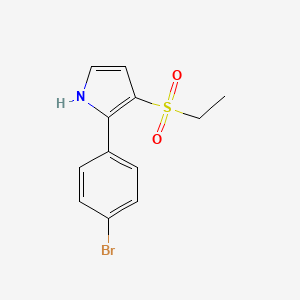
![2-(Aminomethyl)benzo[d]oxazole-5-carboxylic acid](/img/structure/B15056127.png)
